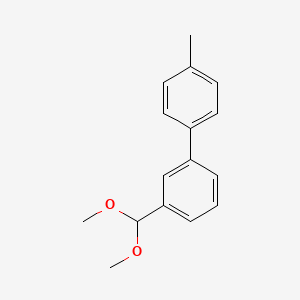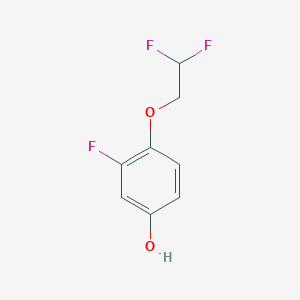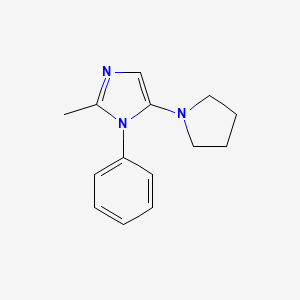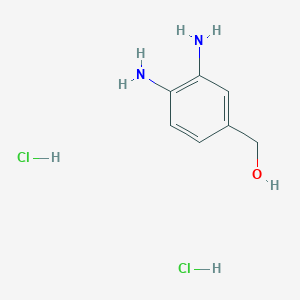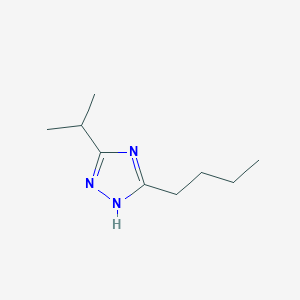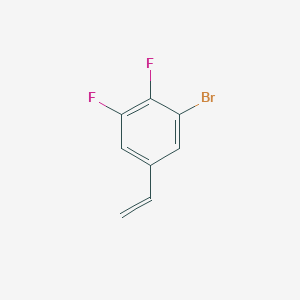![molecular formula C8H3BrF3NO B15204067 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole typically involves the bromination of 5-(trifluoromethyl)benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-substituted-5-(trifluoromethyl)benzo[d]oxazole derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups at specific positions on the benzoxazole ring.
Reduction: Formation of 2-hydro-5-(trifluoromethyl)benzo[d]oxazole.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the design of molecular probes for studying biological processes and interactions.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of the oxazole ring.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Contains a thiazole ring instead of an oxazole ring.
2-(Trifluoromethyl)benzo[d]oxazole: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzoxazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and improved pharmacokinetic profiles in medicinal applications. The compound’s versatility makes it a valuable intermediate in various synthetic and research contexts.
Propiedades
Fórmula molecular |
C8H3BrF3NO |
|---|---|
Peso molecular |
266.01 g/mol |
Nombre IUPAC |
2-bromo-5-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H |
Clave InChI |
GTZZKMONKKYMTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


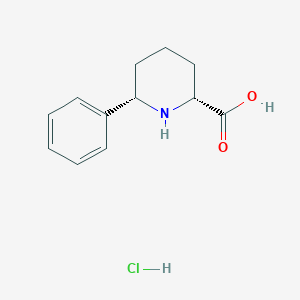
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
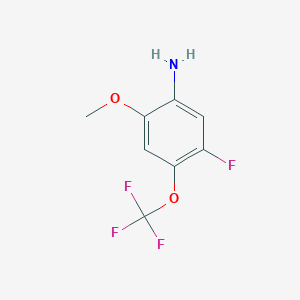
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
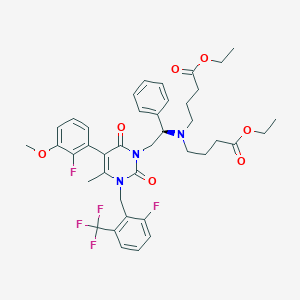
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
